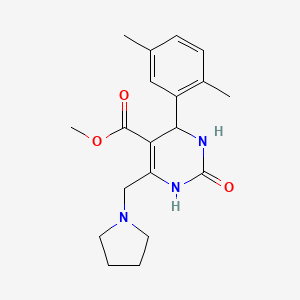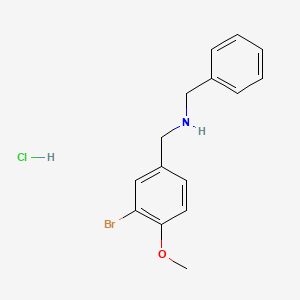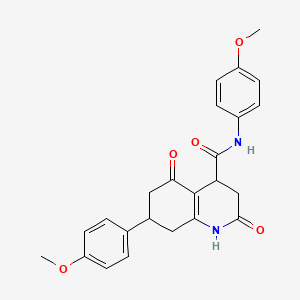![molecular formula C20H17ClN2O4S B4227784 N-(3-chloro-4-methoxyphenyl)-4-[(phenylsulfonyl)amino]benzamide](/img/structure/B4227784.png)
N-(3-chloro-4-methoxyphenyl)-4-[(phenylsulfonyl)amino]benzamide
Descripción general
Descripción
N-(3-chloro-4-methoxyphenyl)-4-[(phenylsulfonyl)amino]benzamide, also known as CM-PBZ, is a chemical compound that has been synthesized for various scientific research applications. This compound has gained interest due to its potential as a therapeutic agent for the treatment of various diseases.
Mecanismo De Acción
The mechanism of action of N-(3-chloro-4-methoxyphenyl)-4-[(phenylsulfonyl)amino]benzamide is not fully understood. However, studies have shown that N-(3-chloro-4-methoxyphenyl)-4-[(phenylsulfonyl)amino]benzamide inhibits the activity of the proteasome, a cellular complex responsible for the degradation of proteins. By inhibiting the proteasome, N-(3-chloro-4-methoxyphenyl)-4-[(phenylsulfonyl)amino]benzamide can induce cell cycle arrest and apoptosis in cancer cells. In addition, N-(3-chloro-4-methoxyphenyl)-4-[(phenylsulfonyl)amino]benzamide can reduce inflammation by inhibiting the activity of NF-κB, a transcription factor that regulates the expression of pro-inflammatory genes.
Biochemical and Physiological Effects:
N-(3-chloro-4-methoxyphenyl)-4-[(phenylsulfonyl)amino]benzamide has been shown to have various biochemical and physiological effects. In cancer cells, N-(3-chloro-4-methoxyphenyl)-4-[(phenylsulfonyl)amino]benzamide induces cell cycle arrest and apoptosis by inhibiting the proteasome. In addition, N-(3-chloro-4-methoxyphenyl)-4-[(phenylsulfonyl)amino]benzamide can reduce the expression of anti-apoptotic proteins and increase the expression of pro-apoptotic proteins. In animal models of inflammatory bowel disease and rheumatoid arthritis, N-(3-chloro-4-methoxyphenyl)-4-[(phenylsulfonyl)amino]benzamide reduces inflammation by inhibiting the activity of NF-κB.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(3-chloro-4-methoxyphenyl)-4-[(phenylsulfonyl)amino]benzamide in lab experiments is its high purity and yield. The synthesis method for N-(3-chloro-4-methoxyphenyl)-4-[(phenylsulfonyl)amino]benzamide has been optimized to produce a compound with a high degree of purity. In addition, N-(3-chloro-4-methoxyphenyl)-4-[(phenylsulfonyl)amino]benzamide has been shown to be stable under various conditions, making it suitable for long-term experiments. However, one of the limitations of using N-(3-chloro-4-methoxyphenyl)-4-[(phenylsulfonyl)amino]benzamide is its potential toxicity. Studies have shown that N-(3-chloro-4-methoxyphenyl)-4-[(phenylsulfonyl)amino]benzamide can induce liver damage and renal toxicity in animal models.
Direcciones Futuras
There are various future directions for the study of N-(3-chloro-4-methoxyphenyl)-4-[(phenylsulfonyl)amino]benzamide. One potential direction is the development of N-(3-chloro-4-methoxyphenyl)-4-[(phenylsulfonyl)amino]benzamide derivatives with improved efficacy and reduced toxicity. Another direction is the study of N-(3-chloro-4-methoxyphenyl)-4-[(phenylsulfonyl)amino]benzamide in combination with other therapeutic agents for the treatment of cancer and inflammatory diseases. In addition, the mechanism of action of N-(3-chloro-4-methoxyphenyl)-4-[(phenylsulfonyl)amino]benzamide needs to be further elucidated to fully understand its therapeutic potential. Finally, the safety and toxicity of N-(3-chloro-4-methoxyphenyl)-4-[(phenylsulfonyl)amino]benzamide need to be further studied to determine its potential as a therapeutic agent in humans.
Conclusion:
In conclusion, N-(3-chloro-4-methoxyphenyl)-4-[(phenylsulfonyl)amino]benzamide is a chemical compound that has gained interest due to its potential as a therapeutic agent for the treatment of various diseases. The synthesis of N-(3-chloro-4-methoxyphenyl)-4-[(phenylsulfonyl)amino]benzamide has been optimized to produce a compound with a high degree of purity. N-(3-chloro-4-methoxyphenyl)-4-[(phenylsulfonyl)amino]benzamide has been shown to have various biochemical and physiological effects, including the inhibition of the proteasome and the reduction of inflammation. However, the potential toxicity of N-(3-chloro-4-methoxyphenyl)-4-[(phenylsulfonyl)amino]benzamide needs to be further studied to determine its safety as a therapeutic agent in humans.
Aplicaciones Científicas De Investigación
N-(3-chloro-4-methoxyphenyl)-4-[(phenylsulfonyl)amino]benzamide has been studied for its potential therapeutic effects in various diseases. One of the most significant applications of N-(3-chloro-4-methoxyphenyl)-4-[(phenylsulfonyl)amino]benzamide is its potential as an anti-cancer agent. Studies have shown that N-(3-chloro-4-methoxyphenyl)-4-[(phenylsulfonyl)amino]benzamide inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. N-(3-chloro-4-methoxyphenyl)-4-[(phenylsulfonyl)amino]benzamide has also been studied for its potential as an anti-inflammatory agent. It has been shown to reduce inflammation in animal models of inflammatory bowel disease and rheumatoid arthritis.
Propiedades
IUPAC Name |
4-(benzenesulfonamido)-N-(3-chloro-4-methoxyphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O4S/c1-27-19-12-11-16(13-18(19)21)22-20(24)14-7-9-15(10-8-14)23-28(25,26)17-5-3-2-4-6-17/h2-13,23H,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIJUNCGHFFGQMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2,5-dichlorophenyl)-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-4-methylbenzenesulfonamide](/img/structure/B4227706.png)

![2-[(5-butyl-4H-1,2,4-triazol-3-yl)thio]-N,N-dicyclohexylacetamide](/img/structure/B4227708.png)

![N-(2,5-dichlorophenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)propanamide](/img/structure/B4227733.png)

![2-{[5-(5-bromo-2-hydroxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4227758.png)
![2-{[5-(2-ethoxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-methoxy-2-nitrophenyl)acetamide](/img/structure/B4227766.png)

![N'-[2-(4,6-dimethyl-1-benzofuran-3-yl)acetyl]benzohydrazide](/img/structure/B4227785.png)
![methyl 4-({[3-allyl-1-(3-methylphenyl)-2,5-dioxo-4-imidazolidinyl]acetyl}amino)benzoate](/img/structure/B4227786.png)

![4-(3-bromo-4-hydroxy-5-methoxyphenyl)-3-(2-hydroxy-4,5-dimethylphenyl)-5-(2-hydroxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B4227794.png)
![N-allyl-N-(4-{[4-(diphenylmethyl)-1-piperazinyl]carbonyl}phenyl)methanesulfonamide](/img/structure/B4227800.png)